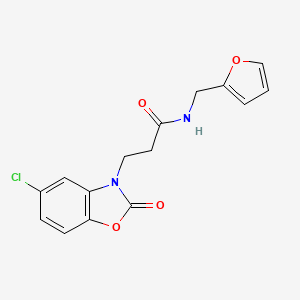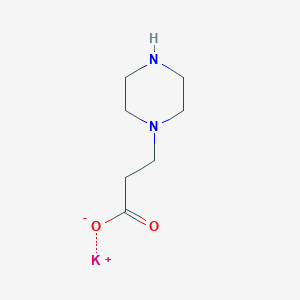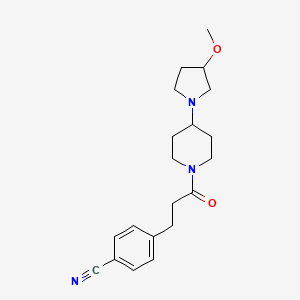
6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C16H13ClN4O and a molecular weight of 312.76 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
The primary targets of the compound 6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine are cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9 . CDKs are a group of protein kinases that play crucial roles in regulating cell cycle progression, and they have been identified as promising therapeutic targets for cancer therapy .
Mode of Action
This compound interacts with its targets, CDK6 and CDK9, by directly binding to them . This binding results in the suppression of their downstream signaling pathways . The compound inhibits cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle progression and apoptosis . By inhibiting CDK6 and CDK9, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption also triggers the process of programmed cell death or apoptosis, thereby inhibiting cell proliferation .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and the induction of apoptosis . These effects are the result of the compound’s interaction with CDK6 and CDK9, leading to cell cycle arrest and triggering apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 4-phenoxyphenylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine include:
- 6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine
- 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
IUPAC Name |
6-chloro-4-N-(4-phenoxyphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-14-10-15(21-16(18)20-14)19-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUFEGBXEILXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC(=NC(=N3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-(2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2682356.png)

![Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2682359.png)

![1-{[4-(Diethylamino)phenyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682362.png)

![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)



![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-3-carboxamide](/img/structure/B2682375.png)



